molecular formula C23H26O3 B1212162 D-Phenothrin CAS No. 26046-85-5

D-Phenothrin

Cat. No.: B1212162
CAS No.: 26046-85-5
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-RTWAWAEBSA-N
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Mechanism of Action

Target of Action

D-Phenothrin, also known as (1R)-trans-Phenothrin or d-trans-Phenothrin, is a synthetic pyrethroid that primarily targets adult fleas, ticks, and head lice . It is often used in combination with methoprene, an insect growth regulator that interrupts the insect’s biological lifecycle by killing the eggs .

Mode of Action

This compound works by disrupting the normal function of the nervous system in insects . It can kill insects either by direct contact or if they ingest it . It is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .

Biochemical Pathways

As a pyrethroid, it is known to interfere with the normal functioning of the nervous system in insects, leading to paralysis and death .

Pharmacokinetics

It is known that this compound is low in toxicity when eaten, breathed in, or applied to skin or eyes .

Result of Action

The primary result of this compound’s action is the death of adult fleas, ticks, and head lice . It can also cause skin sensations like tingling, itching, burning, or numbness at the spot where it gets on the skin . These sensations usually go away within 48 hours .

Action Environment

This compound breaks down in the environment primarily through exposure to UV light . The half-life in the soil ranges from 1-2 days in upland conditions, and up to 2 months in flood conditions . In the air, this compound breaks down rapidly with a half-life of 38-72 minutes . Therefore, environmental factors such as light exposure and soil conditions can significantly influence the action, efficacy, and stability of this compound .

Preparation Methods

D-Phenothrin is synthesized through a series of chemical reactions involving the esterification of cyclopropanecarboxylic acid with 3-phenoxybenzyl alcohol. The synthetic route typically involves the following steps:

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

D-Phenothrin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide, and nucleophiles like amines .

Scientific Research Applications

D-Phenothrin has a wide range of scientific research applications:

Properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFWQZLDJGRLK-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Record name d-PHENOTHRIN
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058347
Record name Phenothrin [(1R)-trans- isomer]
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

PALE YELLOW-TO-YELLOW-BROWN LIQUID.
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Solubility

Solubility in water: none
Record name d-PHENOTHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.06
Record name d-PHENOTHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name d-PHENOTHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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CAS No.

26046-85-5, 51186-86-8, 26002-80-2
Record name (-)-trans-Phenothrin
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Record name d-trans-Phenothrin
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)-
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Record name Phenothrin [(1R)-trans- isomer]
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Record name m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name PHENOTHRIN, TRANS-(-)-
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Record name d-PHENOTHRIN
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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